![molecular formula C16H19F3N2O4 B13194093 N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide](/img/structure/B13194093.png)
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with hydroxy, methoxyethyl, oxo, and trifluoromethyl groups, and is linked to a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The hydroxy, methoxyethyl, oxo, and trifluoromethyl groups are introduced through specific reactions such as hydroxylation, alkylation, oxidation, and trifluoromethylation, respectively.
Coupling with Benzamide: The final step involves coupling the substituted piperidine ring with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
科学的研究の応用
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(methyl)piperidin-3-yl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[6-hydroxy-1-(2-ethoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
特性
分子式 |
C16H19F3N2O4 |
|---|---|
分子量 |
360.33 g/mol |
IUPAC名 |
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide |
InChI |
InChI=1S/C16H19F3N2O4/c1-25-10-9-21-14(23)12(7-8-15(21,24)16(17,18)19)20-13(22)11-5-3-2-4-6-11/h2-6,12,24H,7-10H2,1H3,(H,20,22) |
InChIキー |
RWVPBPADWSETMZ-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


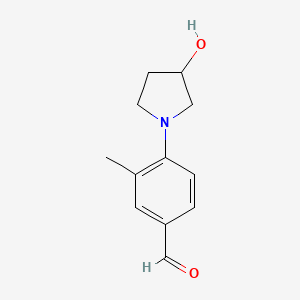
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)
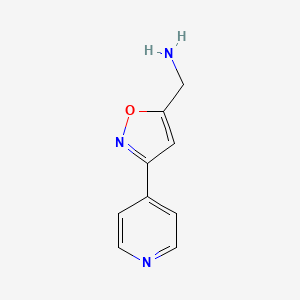
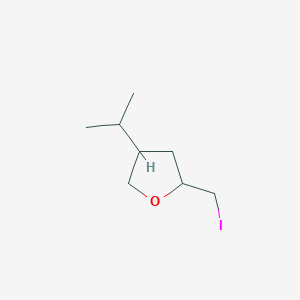

![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
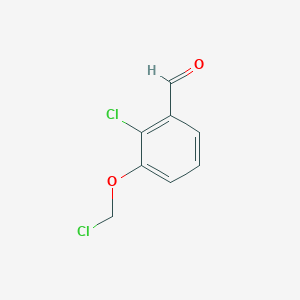
![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)
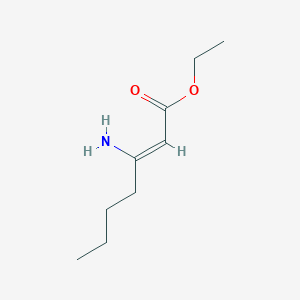

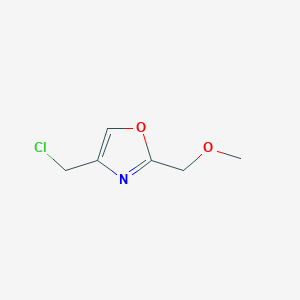
![2-{[(Benzyloxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13194084.png)
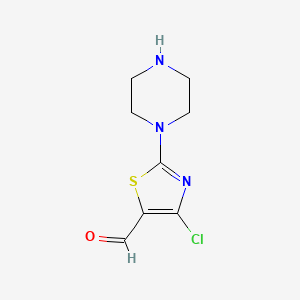
![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
